2-(4-Methoxyphenoxy)acetamide
Overview
Description
“2-(4-Methoxyphenoxy)acetamide” is a compound that belongs to the class of organic compounds known as phenylacetamides . These are amide derivatives of phenylacetic acids . The compound has a molecular formula of C9H11NO3 .
Synthesis Analysis
The synthesis of “2-(4-Methoxyphenoxy)acetamide” and its derivatives has been reported in the literature . The synthesis process involves multi-step reactions and uses conventional, mild reaction conditions .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenoxy)acetamide” includes a total of 26 bonds. There are 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 primary amine (aromatic), and 2 ethers (aromatic) .
Chemical Reactions Analysis
The chemical reactions involving “2-(4-Methoxyphenoxy)acetamide” and its derivatives often include acetylation and carbonylation . The compound’s reactivity and potential for forming various derivatives with specific functional groups have been showcased .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 181.19 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, at room temperature .
Scientific Research Applications
Hypoglycemic Activity : One study reported the synthesis of novel derivatives of 2-(4-Methoxyphenoxy)acetamide, which showed significant hypoglycemic activity in animal models, suggesting potential applications in diabetes treatment (Nikaljea, Choudharia, & Une, 2012).
Synthesis and Stereochemistry of Polymeric Derivatives : Another research focused on the synthesis of polymers derived from 4-methoxyphenylacetic acid, which is related to 2-(4-Methoxyphenoxy)acetamide. These polymers have potential pharmacological applications due to their analgesic and antipyretic properties (Román & Gallardo, 1992).
Inhibition of Protein Tyrosine Phosphatase 1B : Derivatives of 2-(4-Methoxyphenoxy)acetamide have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B, showing potential as antidiabetic agents (Saxena et al., 2009).
Zn(II) Complexes in Medicinal Chemistry : A study explored Zn(II) complexes derived from different aryl acetamides, including 2-(4-Methoxyphenoxy)acetamide, as potential enzyme inhibitors and anticancer agents (Sultana et al., 2016).
Monoamine Oxidase Inhibitors : Research on 2-phenoxyacetamide analogues, including 2-(4-Methoxyphenoxy)acetamide, found them to be potent and selective inhibitors of monoamine oxidases, which are targets for antidepressant drugs (Shen et al., 2014).
Cytotoxic, Anti-inflammatory, and Analgesic Activities : Derivatives of 2-(4-Methoxyphenoxy)acetamide have been synthesized and assessed for their potential as cytotoxic, anti-inflammatory, and analgesic agents (Rani et al., 2016).
Synthesis of Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Inhibitors : A study reported that 2-(Quinolin-4-yloxy)acetamides, related to 2-(4-Methoxyphenoxy)acetamide, are active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Pissinate et al., 2016).
Safety And Hazards
Future Directions
Future research could focus on the design of new derivatives of “2-(4-Methoxyphenoxy)acetamide” that could retain the insulin sensitizing properties of Thiazolidinedione (TZD) and also have better efficacy . This could potentially enhance the quality of life for patients with conditions like diabetes .
properties
IUPAC Name |
2-(4-methoxyphenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPMGNARMIATFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352330 | |
Record name | 2-(4-methoxyphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817875 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Methoxyphenoxy)acetamide | |
CAS RN |
30893-64-2 | |
Record name | 2-(4-methoxyphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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